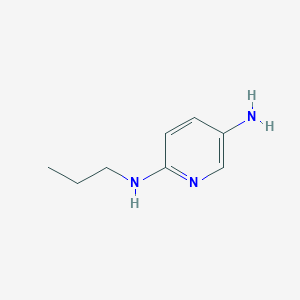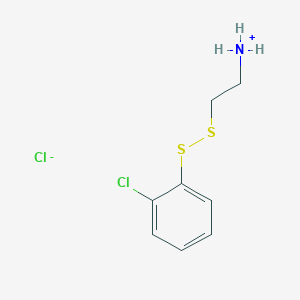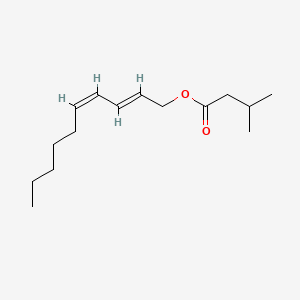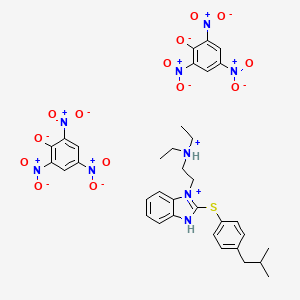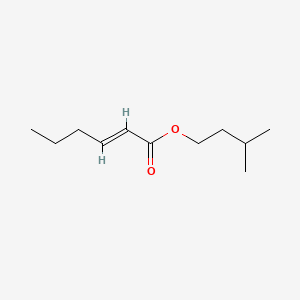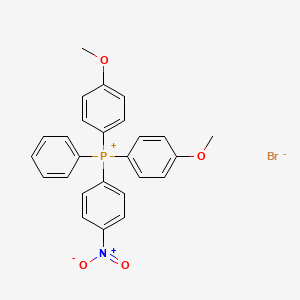
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is a chemical compound with the molecular formula C26H23BrNO3P It is known for its unique structure, which includes a phosphonium center bonded to four aromatic rings, one of which contains a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-nitrobenzyl bromide and 4-methoxybenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the phosphonium salt. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The phosphonium center can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction of the nitro group: Produces the corresponding amino compound.
Electrophilic aromatic substitution: Yields various substituted aromatic derivatives.
Hydrolysis: Results in the formation of phosphine oxide and corresponding bromide salts.
科学的研究の応用
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can facilitate the formation of reactive intermediates, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive species that can further interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine compound used in organic synthesis.
Tetraphenylphosphonium bromide: Similar structure but lacks the nitro and methoxy groups.
Bis(4-methoxyphenyl)phenylphosphonium bromide: Similar but without the nitro group.
Uniqueness
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
71412-17-4 |
|---|---|
分子式 |
C26H23BrNO4P |
分子量 |
524.3 g/mol |
IUPAC名 |
bis(4-methoxyphenyl)-(4-nitrophenyl)-phenylphosphanium;bromide |
InChI |
InChI=1S/C26H23NO4P.BrH/c1-30-21-10-16-25(17-11-21)32(23-6-4-3-5-7-23,26-18-12-22(31-2)13-19-26)24-14-8-20(9-15-24)27(28)29;/h3-19H,1-2H3;1H/q+1;/p-1 |
InChIキー |
LKCOJLWPZUUBET-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
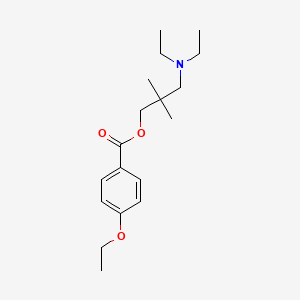
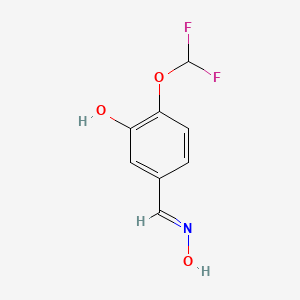
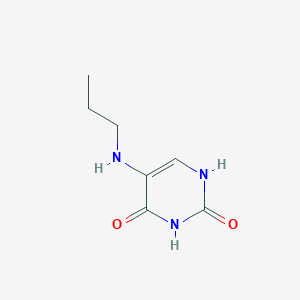

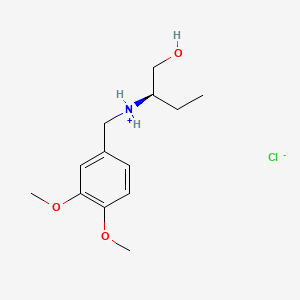

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
